Cas no 938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine)

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine structure
938043-30-2 structure
Product Name:1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
CAS-Nr.:938043-30-2
MF:C18H29BN2O2
MW:316.246064901352
MDL:MFCD09266182
CID:93232
PubChem ID:46739039
Update Time:2024-10-25

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
    • 4-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester
    • 1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
    • 4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester
    • 4-(4-methyl-piperazin-1-ylmethyl)-phenylboronic acid pinacol ester
    • 4-(4-Methylpiperazino)methylphenylboronic acid, pinacol ester
    • 1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
    • 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
    • 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
    • 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ph
    • 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (ACI)
    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine
    • EN300-155806
    • SY026813
    • CYEYLYGHCOHIDC-UHFFFAOYSA-N
    • BCP20592
    • 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzyl)piperazine
    • PB26457
    • (4-((4-METHYLPIPERAZIN-1-YL)METHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • SCHEMBL429722
    • MFCD09266182
    • AKOS016002084
    • 4-[(4-Methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester
    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
    • AS-2276
    • 938043-30-2
    • CS-M3149
    • 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
    • 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxborolan-2-yl)-benzyl]-piperazine
    • DTXSID30674677
    • 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester
    • 1-Methyl-4-[4-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzyl]piperazine
    • 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine, AldrichCPR
    • DB-354545
    • MDL: MFCD09266182
    • Inchi: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
    • InChI-Schlüssel: CYEYLYGHCOHIDC-UHFFFAOYSA-N
    • Lächelt: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCN(C)CC2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 316.23200
  • Monoisotopenmasse: 316.2322083 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 384
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts
  • Molekulargewicht: 316.2
  • Topologische Polaroberfläche: 24.9

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.1±0.1 g/cm3
  • Schmelzpunkt: 61-65°C
  • Siedepunkt: 412.7±35.0 °C at 760 mmHg
  • Flammpunkt: 203.4±25.9 °C
  • PSA: 24.94000
  • LogP: 1.60900
  • Dampfdruck: 0.0±1.0 mmHg at 25°C

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Sicherheitsinformationen

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO788-250mg
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
938043-30-2 95%
250mg
132CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO788-5g
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
938043-30-2 95%
5g
875.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO788-1g
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
938043-30-2 95%
1g
212.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M845105-1g
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
938043-30-2 97%
1g
515.70 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06472-25g
1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
938043-30-2 95%
25g
$450 2023-09-07
Matrix Scientific
102105-1g
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95%
938043-30-2 >95%
1g
$58.00 2023-09-10
Matrix Scientific
102105-5g
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95%
938043-30-2 >95%
5g
$234.00 2023-09-10
Matrix Scientific
102105-25g
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95%
938043-30-2 >95%
25g
$825.00 2023-09-10
Fluorochem
222479-1g
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
938043-30-2 95%
1g
£32.00 2022-03-01
Fluorochem
222479-5g
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
938043-30-2 95%
5g
£106.00 2022-03-01

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  35 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane ,  Methyl isocyanate Solvents: Tetrahydrofuran ;  5 min, 150 °C
Referenz
Microwave-mediated synthesis of an arylboronate library
Spencer, John; Baltus, Christine B.; Patel, Hiren; Press, Neil J.; Callear, Samantha K.; et al, ACS Combinatorial Science, 2011, 13(1), 24-31

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Sodium carbonate ,  Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ;  rt → 155 °C; 24 h, 155 °C
Referenz
Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis
Ma, Winson M. J.; James, Tony D.; Williams, Jonathan M. J., Organic Letters, 2013, 15(18), 4850-4853

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
Referenz
Preparation of novel 3-(substituted amino)-6-alkyl-pyrazine-2-carboxamide derivatives and uses thereof
, Korea, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
Referenz
Preparation of peptidyl nitrile compounds as dipeptidyl peptidase I (DPPI) inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  overnight, reflux
Referenz
Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 80 °C
Referenz
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  2 h, 80 °C
Referenz
Synthesis of fused heterocyclic PI3kα inhibitors treating cancers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 4 h, 70 °C
Referenz
Preparation of spiro-oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 12 h, 110 °C
Referenz
Preparation of peptidyl nitriles as dipeptidylpeptidase I inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  3 h, rt
1.2 rt
Referenz
Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats
Ouach, Aziz; Vercouillie, Johnny; Bertrand, Emilie; Rodrigues, Nuno; Pin, Frederic; et al, European Journal of Medicinal Chemistry, 2019, 179, 449-469

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt
Referenz
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2
Yu, Jiang; Luo, Lingling; Hu, Tong; Cui, Yating; Sun, Xiao; et al, European Journal of Medicinal Chemistry, 2022, 227,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  1 h, rt
Referenz
Preparation of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Referenz
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  2 - 12 h, reflux
Referenz
Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration
Oza, Vibha; Ashwell, Susan; Brassil, Patrick; Breed, Jason; Deng, Chun; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt → 80 °C
Referenz
Heterocyclic compounds useful as MK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Referenz
Preparation of bicyclic heterocyclic compounds as FGFR inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  14 h, rt
Referenz
Preparation of tetrazolyl (or triazolyl) substituted pyridinamines or pyrimidinamines as c-Met protein kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 3 h, 70 - 75 °C; 75 °C → rt
Referenz
Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer
Brough, Paul A.; Aherne, Wynne; Barril, Xavier; Borgognoni, Jennifer; Boxall, Kathy; et al, Journal of Medicinal Chemistry, 2008, 51(2), 196-218

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Raw materials

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preparation Products

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Verwandte Literatur

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